molecular formula C10H15N5O2 . HCl B601342 Desacetyl famciclovir hydrochloride CAS No. 246021-75-0

Desacetyl famciclovir hydrochloride

Cat. No. B601342
CAS RN: 246021-75-0
M. Wt: 273.72
InChI Key:
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Description

Desacetyl famciclovir hydrochloride is a metabolite of famciclovir . Famciclovir is an antiviral medicine used to treat infections caused by herpes viruses, including genital herpes, cold sores, and shingles .

Scientific Research Applications

Antiviral Agent in Hepatitis B Virus Infection

Desacetyl famciclovir hydrochloride has been studied for its potential as an antiviral agent in chronic hepatitis B virus (HBV) infection. A study demonstrated a significant reduction in HBV DNA levels in patients treated with famciclovir, suggesting its potential as a therapy for chronic HBV carriers (Main et al., 1996).

Metabolic Conversion and Stereochemistry

Research has explored the conversion of famciclovir to penciclovir, focusing on the chiral monoacetylated intermediates formed during this process. This study employed isotopically chiral famciclovir and 13C NMR spectroscopy to determine the absolute configuration and stereospecificity of these metabolites, revealing insights into the drug's metabolic pathway (Vere Hodge et al., 1993).

Mode of Action and Biochemical Efficacy

Famciclovir's conversion into penciclovir and its effects on herpesvirus DNA polymerases and viral DNA synthesis in cell cultures have been extensively studied. These studies have provided a comprehensive understanding of famciclovir's mode of action, including the formation and stability of penciclovir-triphosphate and its effect on inhibiting viral DNA synthesis (Hodge, 1993).

Famciclovir in Liver Disease Treatment

Famciclovir has been evaluated in the context of liver disease, particularly in relation to hepatitis B infection following liver transplantation. Studies have shown the efficacy of famciclovir in reducing HBV DNA levels in this setting, suggesting its potential therapeutic application in post-transplantation liver disease management (Manns et al., 2001).

Impact on Hematopoiesis in Zebrafish Models

Research involving zebrafish models has shown that famciclovir can lead to hematopoietic failure by impairing the proliferation of hematopoietic stem and progenitor cells. However, it may also have potential benefits in treating myeloid malignancies, indicating a complex role in hematopoiesis (Li et al., 2020).

Hepatitis B Virus Replication in Liver Microsomes

Studies have examined the role of aldehyde oxidase in the conversion of famciclovir to penciclovir in human liver, providing insights into the metabolic pathways involved in the drug's activation and efficacy against HBV (Clarke et al., 1995).

Mechanism of Action

Famciclovir is converted by first-pass metabolism to the antiviral drug penciclovir . Penciclovir, upon intracellular uptake, is monophosphorylated by virally-encoded thymidine kinase and subsequently converted to a triphosphate by cellular enzymes . Penciclovir triphosphate preferentially inhibits the DNA polymerase of susceptible viruses .

Safety and Hazards

Famciclovir may cause serious side effects such as confusion, kidney problems, headache, and nausea . It may also cause serious eye irritation and may damage fertility or the unborn child .

Biochemical Analysis

Biochemical Properties

Desacetyl famciclovir hydrochloride plays a crucial role in biochemical reactions. It is converted into the active antiviral compound penciclovir upon oral administration . Penciclovir inhibits viral replication by targeting viral DNA polymerase . This interaction with the viral DNA polymerase is a key aspect of its biochemical properties .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the replication of viruses within the cell . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to penciclovir, which inhibits viral DNA polymerase . This inhibition prevents the replication of the virus at the molecular level . The binding interactions with biomolecules, enzyme inhibition, and changes in gene expression are all part of this mechanism .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . It has been observed that the drug’s antiviral effect is sustained even after its removal, indicating its stability

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, it has been reported to be effective for the treatment of Feline Herpesvirus 1 (FHV-1) at a dosage of 40-90 mg/kg twice daily

Metabolic Pathways

This compound is involved in specific metabolic pathways. It is metabolized in the liver to form penciclovir . This metabolic process involves enzymes and cofactors, and it may also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues

properties

IUPAC Name

2-[2-(2-aminopurin-9-yl)ethyl]propane-1,3-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O2.ClH/c11-10-12-3-8-9(14-10)15(6-13-8)2-1-7(4-16)5-17;/h3,6-7,16-17H,1-2,4-5H2,(H2,11,12,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHOBPSIGLPJSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)N)N(C=N2)CCC(CO)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

246021-75-0
Record name Desacetyl famciclovir hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246021750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESACETYL FAMCICLOVIR HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1035RYF9SE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a stirred solution of 2,2-dimethyl-5-[2-(2-aminopurin-9-yl)ethyl]-1,3-dioxane (1 g) in a mixture of tetrahydrofuran (20 ml) and methanol (6 ml) at room temperature was added concentrated hydrochloric acid (0.32 ml). The resulting mixture was stirred for 2 hours during which time a solid crystallised. The solid was collected by filtration, washed with tetrahydrofuran (2 ml) and dried under a flow of air to give the desired product as the hydrochloride salt (800 mg, 81% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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